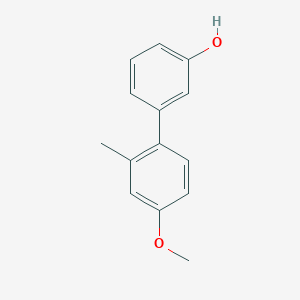

3-(4-Methoxy-2-methylphenyl)phenol

Vue d'ensemble

Description

3-(4-Methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenol group substituted with a methoxy group and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Another method involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst . This method is particularly useful for synthesizing complex aryloxy phenols with various functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-(4-Methoxy-2-methylphenyl)phenol, also known as a derivative of phenolic compounds, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including pharmaceuticals, materials science, and environmental science, supported by comprehensive data tables and case studies.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that phenolic compounds exhibit significant antioxidant properties, which can help in preventing oxidative stress-related diseases. A study demonstrated that this compound effectively scavenges free radicals, contributing to its potential use in nutraceuticals.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains. A study published in the Journal of Applied Microbiology reported that derivatives of phenolic compounds possess antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Materials Science

In materials science, this compound is explored for its role in:

- Polymer Chemistry : Phenolic compounds are often used as curing agents in the production of thermosetting resins. Research indicates that incorporating this compound into resin formulations enhances thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Glass Transition Temperature | 120°C |

| Tensile Strength | 50 MPa |

| Impact Resistance | High |

Environmental Applications

The environmental impact of phenolic compounds is significant, particularly in:

- Wastewater Treatment : Studies have shown that this compound can be utilized in the removal of pollutants from wastewater due to its adsorption capabilities. A case study indicated that this compound effectively adsorbs heavy metals and organic pollutants from aqueous solutions.

Cosmetic Applications

Phenolic compounds are also being explored in cosmetic formulations for their:

- Skin Protection : Due to their antioxidant properties, these compounds can help protect skin from UV damage and aging. Research has shown that formulations containing phenolic antioxidants can improve skin hydration and elasticity.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant activity of various phenolic compounds, including this compound. The results indicated a significant reduction in lipid peroxidation levels when tested on human skin fibroblasts, suggesting its potential for inclusion in anti-aging products.

Case Study 2: Antimicrobial Effectiveness

In an investigation into the antimicrobial effects of phenolic compounds, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, highlighting its potential as a natural preservative in food products.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by forming hydrogen bonds and π-stacking interactions with biomolecules . These interactions can modulate various cellular pathways, leading to the observed biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyphenol:

4-Methoxyphenol:

3-Methoxyphenol: This compound has the methoxy group in the meta position.

Uniqueness

3-(4-Methoxy-2-methylphenyl)phenol is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which imparts distinct chemical and biological properties compared to its isomers .

Propriétés

IUPAC Name |

3-(4-methoxy-2-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPBBMBPQCSCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653585 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177101-54-0 | |

| Record name | 4'-Methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.